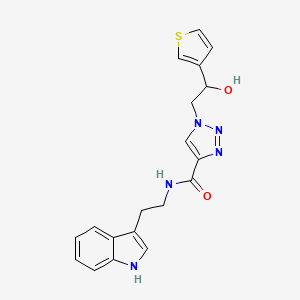![molecular formula C16H17F2NO3 B2355767 Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate CAS No. 2097890-99-6](/img/structure/B2355767.png)
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is an organic compound with the CAS number 2097890-99-6. Its unique structure, which includes a difluoro-6-azaspiro[2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Methyl 4-{1,1-difluoro-6-azaspiro[25]octane-6-carbonyl}benzoate are not well-documented
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the benzoate moiety.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The difluoro-6-azaspiro[2.5]octane moiety may undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 4-{1,1-difluoro-6-azaspiro[2
Chemistry: Its unique structure makes it a candidate for studying spirocyclic compounds and their reactivity.
Biology: The compound may have biological activity, making it a potential lead compound for drug discovery.
Medicine: Its potential therapeutic applications could include acting as a pharmacophore in the development of new drugs.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new materials with specific chemical or physical properties
Mecanismo De Acción
The mechanism of action of Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate is not well-understood. its structure suggests it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. The difluoro-6-azaspiro[2.5]octane moiety may play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound has been studied for its photoactive properties and may share some chemical reactivity with Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate.
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: This related compound shares the azaspiro[2.5]octane core and may have similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the difluoro-6-azaspiro[2.5]octane moiety. This structure may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
methyl 4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c1-22-14(21)12-4-2-11(3-5-12)13(20)19-8-6-15(7-9-19)10-16(15,17)18/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIHYLJESPIUKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
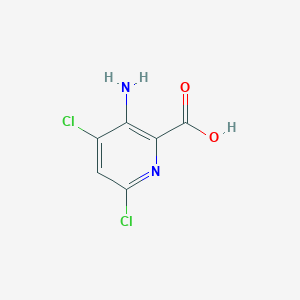
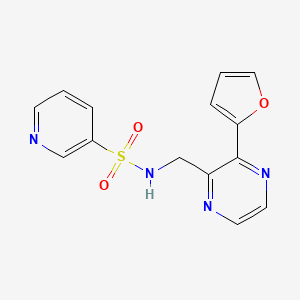
![N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2355686.png)
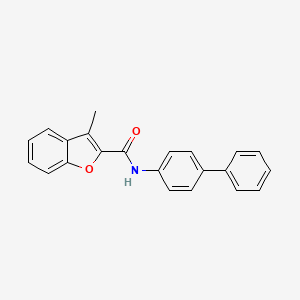
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)
![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)

![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)
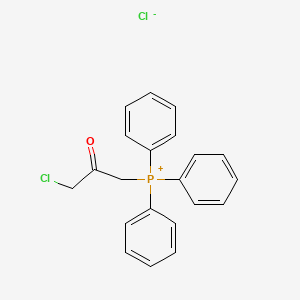

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)
